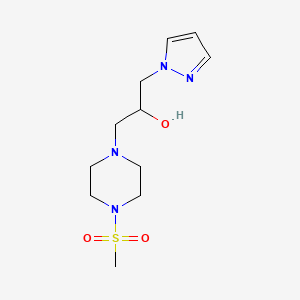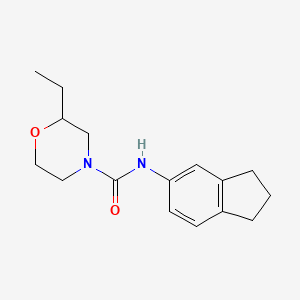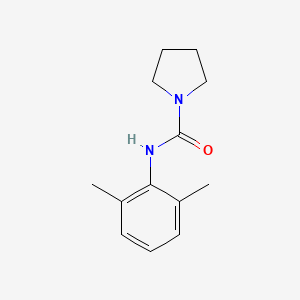
N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors that are involved in disease progression. For example, the compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting acetylcholinesterase, N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide has been found to have various biochemical and physiological effects. For example, the compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect against oxidative stress. It has also been found to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which can reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide is its potential therapeutic applications. The compound has been found to exhibit significant activity against various diseases, which makes it a promising candidate for drug development. However, one of the limitations of N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide. One direction is to further investigate the mechanism of action of the compound. This can help to identify new targets for drug development and improve our understanding of the compound's therapeutic potential. Another direction is to develop new synthesis methods that can improve the yield and purity of the compound. This can help to make the compound more accessible for research and drug development. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in vivo, which can help to determine its potential as a therapeutic agent.
Conclusion:
N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of the compound and evaluate its safety and efficacy in vivo.
Synthesemethoden
The synthesis of N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide involves the reaction of 2,6-dimethylbenzaldehyde with pyrrolidine-1-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease. Additionally, N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide has been found to protect against dopaminergic neuron degeneration, which is associated with Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-6-5-7-11(2)12(10)14-13(16)15-8-3-4-9-15/h5-7H,3-4,8-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWMIPVILLCTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
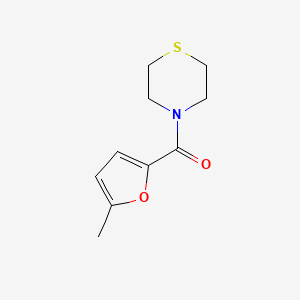

![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
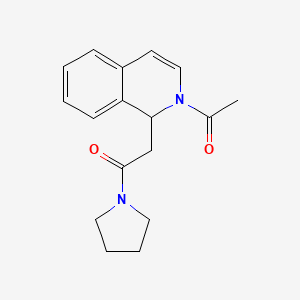

![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)

